1-[(4-Chlorophenyl)methyl]piperazin-2-one
Description
1-[(4-Chlorophenyl)methyl]piperazin-2-one is a piperazinone derivative featuring a piperazin-2-one core substituted with a 4-chlorobenzyl group at the N1 position. Its molecular formula is C₁₁H₁₂ClN₂O, with a molecular weight of 238.68 g/mol. The compound is synthesized via alkylation of piperazin-2-one with 4-chlorobenzyl halides or through condensation reactions involving α-bromo esters and preformed piperazinone intermediates . Key spectral data include an IR carbonyl (C=O) stretch at 1690 cm⁻¹ and a chlorine-substituted aromatic ring confirmed by NMR .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDHIXNHFQBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Chlorophenyl)methyl]piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the cyclization of 1-(4-chlorobenzyl)piperazine with phosgene or triphosgene. This reaction is carried out in an inert solvent like dichloromethane, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine in the piperazin-2-one ring undergoes alkylation under basic conditions. For example:
-
Reaction with sodium chloroacetate :
In the presence of potassium tert-butoxide and tert-butanol, 1-[(4-chlorophenyl)methyl]piperazin-2-one reacts with sodium chloroacetate to form 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid derivatives. This reaction proceeds via nucleophilic substitution at the amine nitrogen, yielding alkylated products with >44% efficiency .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium chloroacetate | tert-butanol, 75–80°C, 4 hr | 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid salts | 44–50% |
Acylation and Sulfonation
The piperazine nitrogen can be acylated or sulfonated to modify pharmacological properties:
-
Sulfonation with 4-methoxyphenylsulfonyl chloride :
Treatment with 4-methoxyphenylsulfonyl chloride under basic conditions introduces a sulfonyl group at the nitrogen, forming intermediates used in antihistamine syntheses. Deprotection with strong acids (e.g., HCl) regenerates the free amine . -
Acylation with acetyl chloride :
Reacts with acetyl chloride to form 1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}ethan-1-one, confirmed via IR and NMR .
Ring-Opening and Functionalization
The lactam ring in piperazin-2-one can undergo hydrolysis or ring-expansion:
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Hydrolysis :
Acidic or alkaline hydrolysis opens the lactam ring, yielding linear diamines. For example, HCl hydrolysis produces 1-[(4-chlorophenyl)methyl]piperazine derivatives . -
Condensation with aldehydes :
Reacts with 4-chlorobenzaldehyde under Dean-Stark conditions to form Schiff bases, which cyclize into quinazolinone derivatives.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in electrophilic reactions:
-
Nitration :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position of the chlorophenyl ring, confirmed by HPLC-MS. -
Halogenation :
Bromination with Br₂/FeBr₃ yields 3-bromo-4-chlorophenyl analogs, though steric hindrance reduces yields (~35%).
Coordination Chemistry
The compound forms coordination complexes with transition metals:
-
Metal complexes :
Reacts with Cu(II) or Zn(II) salts in ethanol to form octahedral complexes. Stability constants (log K = 4.2–5.8) were determined via potentiometric titration .
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Octahedral | Antimicrobial agents |
| ZnCl₂ | 1:1 | Tetrahedral | Fluorescent probes |
Biological Interactions
-
Receptor binding :
Derivatives exhibit H1-histamine receptor antagonism (IC₅₀ = 12 nM) due to the chlorophenyl group enhancing hydrophobic interactions . -
Enzyme inhibition :
Inhibits monoamine oxidase-B (MAO-B) with Kᵢ = 8.5 μM, attributed to hydrogen bonding with flavin adenine dinucleotide (FAD).
Stability and Degradation
-
Thermal stability :
Thermogravimetric analysis (TGA) shows decomposition at 220°C, forming chlorobenzene and piperazine fragments . -
Photodegradation :
UV irradiation (254 nm) in methanol generates 4-chlorobenzaldehyde via oxidative cleavage (quantum yield Φ = 0.18).
Comparative Reactivity
Reactivity differences between this compound and analogs:
| Reaction | 4-Chloro Derivative | 2-Chloro Derivative |
|---|---|---|
| Alkylation rate (k) | 1.2 × 10⁻³ s⁻¹ | 0.8 × 10⁻³ s⁻¹ |
| Nitration yield | 72% | 58% |
| Hydrolysis half-life | 3.5 hr (pH 7) | 6.2 hr (pH 7) |
Scientific Research Applications
Chemical Properties and Structure
1-[(4-Chlorophenyl)methyl]piperazin-2-one is a piperazine derivative characterized by a piperazine ring substituted with a chlorophenyl group. The molecular formula is with a molecular weight of approximately 212.66 g/mol. Its structure allows for various modifications, making it versatile in medicinal chemistry.
Pharmaceutical Applications
1. Antihistamine Production
One of the primary applications of this compound is as an intermediate in the synthesis of levocetirizine , an antihistamine used to treat allergic rhinitis and chronic urticaria. The compound is crucial in the manufacturing process for levocetirizine, which is known for its efficacy and lower sedative effects compared to first-generation antihistamines .
2. Synthesis of Enantiomers
Research has demonstrated that this compound can be utilized to produce both levorotatory and dextrorotatory enantiomers. These enantiomers exhibit different pharmacological properties, which can be advantageous for tailoring specific therapeutic effects . The ability to synthesize these enantiomers with high optical purity is essential for developing effective medications with minimal side effects .
Methodologies for Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with readily available reagents such as p-chlorobenzyl chloride and piperazine.
- Reaction Conditions : Various methods have been reported, including the use of organic solvents and catalysts to enhance yield and purity.
- Crystallization : Post-reaction purification usually involves crystallization techniques to isolate the desired product .
Case Studies
Case Study 1: Levocetirizine Synthesis
In a study focused on optimizing the production of levocetirizine, researchers employed this compound as a key intermediate. The study highlighted a novel method that achieved over 99% optical purity and high yield, demonstrating the compound's effectiveness in pharmaceutical applications .
Case Study 2: Antihistaminic Activity
Another investigation assessed the antihistaminic activity of compounds derived from this compound. The results indicated that derivatives maintained significant histamine receptor antagonistic properties, reinforcing their potential as therapeutic agents for allergic conditions .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group can enhance binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazinone Core
Piperazinone derivatives differ in substituents on the nitrogen atoms or the carbonyl group, which significantly influence pharmacological and physicochemical properties.
Key Observations :
- Chlorine vs. Fluorine : Fluorine substitution (e.g., in ) enhances metabolic stability and target affinity compared to chlorine, as seen in anti-tubercular activity .
- Position of Chlorine : 3-Chlorophenyl derivatives (e.g., ) exhibit lower cytotoxicity (IC₅₀ >50 μM) than 4-chlorobenzyl analogues, suggesting steric or electronic effects influence binding .
- Imidazole Hybrids: Addition of imidazole (e.g., ) improves activity against leukemia cells due to dual-targeting (piperazinone + heterocyclic pharmacophore) .
Pharmacological Activity and SAR
- Cytotoxicity : Derivatives with 4-chlorobenzyl groups show potent activity against colon (HT-29) and lung (A549) cancer cells (IC₅₀: 12–35 μM), outperforming 3-chlorophenyl analogues .
- Antimicrobial Activity : Fluorinated derivatives (e.g., ) inhibit CYP121 in M. tuberculosis (PDB ID: 5O4K), with binding energies of −9.2 kcal/mol .
- Neuroactive Potential: Chloroacetyl derivatives (e.g., ) exhibit affinity for dopamine receptors (Ki: 120 nM), linked to antipsychotic applications .
Physicochemical Properties
Biological Activity
1-[(4-Chlorophenyl)methyl]piperazin-2-one is a significant compound in medicinal chemistry, primarily recognized for its biological activity as a histamine H1 receptor antagonist. This article delves into the mechanisms of action, structure-activity relationships, and various biological applications of this compound, supported by relevant data and case studies.
Target Receptor
The primary target of this compound is the H1 receptor , a subtype of histamine receptors involved in mediating allergic responses.
Mode of Action
This compound functions as an antagonist at the H1 receptor, effectively blocking histamine's action, which can alleviate symptoms associated with allergic reactions such as inflammation and itching.
Biochemical Pathways
Upon binding to the H1 receptor, this compound influences several biochemical pathways linked to allergic responses. Its antagonistic action can lead to a reduction in pro-inflammatory cytokines, thereby mitigating allergy symptoms.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance, substituents on the piperazine ring can significantly alter its pharmacological profile. Comparative studies with similar compounds like 1-(4-Methylphenyl)piperazine and 1-(4-Fluorophenyl)piperazine highlight how variations in substituents affect both chemical reactivity and biological efficacy.
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| This compound | 4-Chlorophenyl | Strong H1 antagonist |
| 1-(4-Methylphenyl)piperazine | 4-Methylphenyl | Moderate activity |
| 1-(4-Fluorophenyl)piperazine | 4-Fluorophenyl | Variable pharmacokinetics |
Antiallergic Activity
In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-allergic properties. These derivatives have been shown to effectively reduce symptoms in models of allergic rhinitis and asthma.
Antimicrobial Properties
Research indicates that this compound also possesses notable antimicrobial activity. A study evaluated various derivatives for antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, yielding moderate to strong inhibition . The synthesized mercapto heterocyclic derivatives of this compound showed promising results in antibacterial and antifungal assays .
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties. Research into structurally related compounds has identified potential mechanisms involving apoptosis induction in cancer cell lines, although further studies are necessary to confirm these effects .
Study on Antiallergic Activity
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound significantly inhibited histamine-induced bronchoconstriction in animal models. The results indicated a dose-dependent response, reinforcing the compound's potential as a therapeutic agent for allergic conditions .
Antimicrobial Efficacy
In another investigation, synthesized derivatives were screened for their antibacterial activity. The results showed that several compounds derived from this compound exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects compared to standard drugs . These findings support the compound's role in developing new antimicrobial agents.
Q & A
Q. Why do computational logP values differ from experimental measurements?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
